7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c17-11-2-1-10-7-12(16(21)22-13(10)8-11)15-20-19-14(23-15)9-3-5-18-6-4-9/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKFAUHLIGFAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C(=C2)C3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the oxadiazole ring: The chromen-2-one derivative is then reacted with hydrazine hydrate and pyridine-4-carboxylic acid to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group and the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Reduced heterocyclic compounds.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with oxadiazole and chromenone structures have shown significant antimicrobial properties. The incorporation of the pyridine ring may enhance this effect by increasing interaction with microbial targets .
- Anticancer Potential : Initial studies suggest that 7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one may interact with enzymes involved in cancer cell proliferation and apoptosis pathways. Its ability to modulate oxidative stress responses further supports its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound's structural features may allow it to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Synthesis and Characterization
The synthesis typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Condensation Reactions : Combining appropriate aldehydes and amines to form the chromenone backbone.
- Cyclization Processes : Introducing the oxadiazole moiety through cyclization reactions involving hydrazine derivatives.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Comparative Analysis with Related Compounds
A comparative analysis highlights how the unique combination of functional groups in this compound distinguishes it from similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(pyridin-2-yl)-2H-chromen-2-one | Lacks oxadiazole ring | Varies significantly |
| 3-(1,2,4-Oxadiazol-5-Yl)-2H-chromen-2-one | Lacks pyridine ring | Different reactivity |
| 7-Aminoquinoline Derivatives | Contains amino group | Antimicrobial properties |
The presence of both pyridine and oxadiazole rings in 7-amino-3-(5-pyridin-4-y1 -1,3,4 -oxadiazol -2 -yl)-2H-chromen -2-one enhances its pharmacological profile compared to these related compounds.
Case Studies
Several case studies have been documented regarding the applications of this compound:
- Anticancer Studies : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential role as a lead compound in anticancer drug development.
- Antimicrobial Research : A study reported that modifications to the pyridine moiety significantly enhanced the antimicrobial activity against specific bacterial strains, indicating that structural optimization could lead to more effective agents.
Mechanism of Action
The mechanism of action of 7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting metabolic pathways. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following sections compare the target compound with analogues sharing the coumarin-oxadiazole-pyridine core, focusing on structural variations, pharmacological activities, and crystallographic data.
Structural Modifications and Bioactivity
Key Observations :
- Amino vs. Hydroxy/Diethylamino Groups: The 7-amino group in the target compound may enhance solubility and target specificity compared to 7-hydroxy or bulky diethylamino derivatives. Hydroxy groups (e.g., in ) favor antioxidant activity, while amino groups could improve membrane permeability .
- Pyridine vs.
- Halogen Effects : The 6-chloro derivative () shows marginally lower binding energy (-8.7 kcal/mol) than the target compound (-9.2 kcal/mol), suggesting that electron-withdrawing groups may slightly reduce riboswitch affinity .
Polymorphism and Crystallographic Behavior
Table 2: Polymorphic Forms of Selected Analogues
Analysis :
- The pyridin-4-yl group in the target compound’s analogue () reduces polymorphism (2 forms vs. 3 for phenyl-substituted derivatives), likely due to stronger intermolecular interactions (e.g., N–H···O hydrogen bonds). This may enhance thermal stability and formulation feasibility .
Antimicrobial Activity Comparison
Table 3: Antimicrobial MIC Values of Coumarin-Oxadiazole Derivatives
Insights :
- The 7-amino group’s impact warrants experimental validation .
Biological Activity
7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It features a chromenone core substituted with an oxadiazole and pyridine moiety, which are crucial for its biological interactions.
Antimycobacterial Activity
One of the significant areas of research involves the compound's antimycobacterial properties. A study synthesized several derivatives related to oxadiazole and evaluated their activity against Mycobacterium tuberculosis. The results indicated that compounds derived from isoniazid exhibited promising antimycobacterial activity, with minimum inhibitory concentration (MIC) values comparable to established drugs like Streptomycin (6.25 μg/mL) and Isoniazid (3.125 μg/mL) . Specifically, derivatives such as 3c and 3e showed the most potent activity.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that certain derivatives could inhibit the growth of various cancer cell lines. Notably, compounds were tested against human peripheral blood lymphocytes and mouse splenocytes, revealing low toxicity and significant inhibition of proliferation induced by phytohemagglutinin A and lipopolysaccharide . Furthermore, molecular docking studies indicated strong binding interactions with key proteins involved in cancer cell signaling pathways.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The compound exhibited MIC values as low as 0.21 μM against these pathogens, suggesting strong antibacterial properties . The structure–activity relationship (SAR) studies indicated that modifications to the oxadiazole ring could enhance antibacterial potency.
Study 1: Antimycobacterial Screening
In a systematic screening of synthesized oxadiazole derivatives for antimycobacterial activity, researchers found that compounds closely related to this compound displayed varying degrees of effectiveness against M. tuberculosis H37Rv strain. The most active compounds were further analyzed for their structural features to understand their mechanism of action .
Study 2: Anticancer Mechanism Investigation
A detailed investigation into the anticancer mechanisms revealed that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This finding was supported by molecular investigations that showed differential expression changes in signaling proteins in treated cell lines .
Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one?
The synthesis typically involves multi-step routes, starting with the formation of the coumarin core via the Pechmann condensation. Subsequent steps include hydrazide formation, cyclization with carbon disulfide (CS₂) under alkaline conditions to form the oxadiazole ring, and coupling with pyridine derivatives. For example, cyclization of carbohydrazide intermediates using ethanolic KOH under reflux is critical for oxadiazole formation . Reaction optimization (e.g., temperature, stoichiometry of CS₂) ensures high yields and purity.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- IR spectroscopy to confirm functional groups (e.g., C=O stretch of coumarin at ~1700 cm⁻¹, N–H stretches of the amino group).
- ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
- Elemental analysis to validate purity and molecular composition . Advanced derivatives may require ¹⁹F NMR for fluorinated substituents .
Q. How are antimicrobial activities of such compounds evaluated experimentally?
Standard protocols involve:
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Serial dilution methods in nutrient broth, with activity quantified as MIC values (µg/mL). Substituent effects (e.g., electron-withdrawing groups like –CF₃) correlate with enhanced activity against specific pathogens .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
X-ray crystallography using programs like SHELXL or OLEX2 provides precise bond lengths, angles, and torsion angles. For example, short C–N bonds (e.g., 1.277 Å) confirm localized double bonds in the oxadiazole ring, while intermolecular interactions (e.g., π-π stacking) explain stability and packing . Data collection with Co Kα radiation (λ = 1.54184 Å) and refinement using riding models for hydrogen atoms ensure accuracy .
Q. What strategies address contradictions in bioactivity data among structurally similar analogs?
- Structure-Activity Relationship (SAR) studies to isolate substituent effects. For instance, methoxy groups on piperazine bases enhance Gram-negative activity (MIC = 12.5 µg/mL), while halogenated derivatives show specificity toward P. vulgaris .
- Statistical analysis (e.g., multivariate regression) to identify confounding variables (e.g., solubility, logP) .
Q. How do computational methods improve the design of derivatives targeting specific biological pathways?
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like riboswitches or enzymes. The compound’s oxadiazole and pyridine moieties can form hydrogen bonds with active-site residues .
- MD simulations assess stability of ligand-target complexes over time, with RMSD thresholds <2 Å indicating robust binding .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Structural Validation
| Parameter | Value | Source |
|---|---|---|
| Space group | P1̄ | |
| Unit cell dimensions | a = 9.4256 Å, b = 10.1906 Å | |
| R-factor | 0.0469 | |
| Refinement software | SHELXL |
Q. Table 2: Bioactivity Trends Based on Substituents
| Substituent | Target Pathogens | MIC (µg/mL) | Source |
|---|---|---|---|
| –OCH₃ (piperazine) | P. aeruginosa, S. typhi | 12.5 | |
| –CF₃ (phenyl ring) | S. aureus, B. cereus | 12.5 | |
| –Cl (halogenated) | E. coli, P. vulgaris | 25 |
Key Considerations for Experimental Design
- Synthetic reproducibility : Monitor reaction progress via TLC (e.g., toluene:acetone = 9:1) to isolate intermediates .
- Crystallization : Use methanol or ethanol for recrystallization to obtain diffraction-quality crystals .
- Bioassay controls : Include reference antibiotics (e.g., ciprofloxacin) to validate MIC results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
